molecular formula C9H13NO2 B1625560 (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone CAS No. 678188-97-1

(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

Cat. No. B1625560
M. Wt: 167.2 g/mol
InChI Key: URQNYEMNBPCVPF-MRVPVSSYSA-N
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Description

(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone, also known as 3-Isopropyl-4-(1-methylethenyl)-2-oxazolidinone, is a chiral compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. This compound is a member of the oxazolidinone family of compounds, which are known for their diverse biological activities and synthetic utility.

Mechanism Of Action

The mechanism of action of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is not fully understood. However, it is believed to act as a chiral auxiliary by facilitating the formation of enantioselective products in organic synthesis. In medicinal chemistry, this compound is thought to exert its biological activity through interactions with specific molecular targets.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory, anti-tumor, and anti-bacterial properties.

Advantages And Limitations For Lab Experiments

One advantage of using (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone in lab experiments is its ability to act as a chiral auxiliary for the enantioselective synthesis of a variety of compounds. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone. One area of research could focus on the development of new synthetic methods for the production of this compound. Another area of research could investigate the potential therapeutic applications of this compound for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical effects of (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone.

Scientific Research Applications

(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a chiral auxiliary for the enantioselective synthesis of a variety of compounds. In medicinal chemistry, (4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone has been investigated for its potential as a therapeutic agent for the treatment of various diseases.

properties

InChI

InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQNYEMNBPCVPF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477073
Record name (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

CAS RN

678188-97-1
Record name (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
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(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
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(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
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(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
Reactant of Route 6
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

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